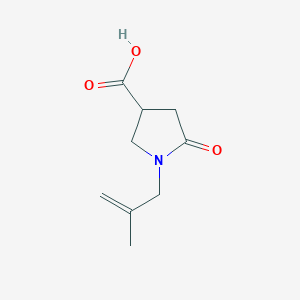![molecular formula C19H29N3O B3853107 1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone](/img/structure/B3853107.png)
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone
Overview
Description
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone is a chemical compound with the molecular formula C20H32N2O It is known for its complex structure, which includes a piperazine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-ethylpiperidine and piperazine.
Formation of Intermediate: The intermediate compound is formed by reacting 1-ethylpiperidine with piperazine under controlled conditions.
Final Product Formation: The intermediate is then reacted with 4-chloroacetophenone to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antipsychotic and antidepressant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets. The compound is believed to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1-Piperazinyl)phenyl]ethanone
- 4-(1-Acetylpiperazin-4-yl)phenol
- 1-Ethylpiperidine-4-carboxylic acid
Uniqueness
1-[4-[4-(1-Ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of piperazine and piperidine rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-[4-(1-ethylpiperidin-4-yl)piperazin-1-yl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-3-20-10-8-19(9-11-20)22-14-12-21(13-15-22)18-6-4-17(5-7-18)16(2)23/h4-7,19H,3,8-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYAGWEXBLTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Tert-butylcyclohexyl)piperazin-1-yl]ethanone](/img/structure/B3853027.png)


![4-(4-Bromophenyl)-1-[(2-bromophenyl)methyl]piperidin-4-ol](/img/structure/B3853042.png)
![3,4-dimethoxy-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B3853057.png)
![1-[1-(4-Methoxyphenyl)propan-2-yl]-4-methyl-1,4-diazepane](/img/structure/B3853061.png)
![2,2'-{[2-(trifluoromethyl)benzyl]imino}diethanol](/img/structure/B3853063.png)
![1-[3-(4-methoxyphenyl)-1-methylpropyl]-4-methylpiperazine](/img/structure/B3853070.png)
![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-Bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol](/img/structure/B3853078.png)



![3-fluoro-N-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B3853124.png)
